An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)-DL-phenylglycine
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) onto the phenylglycine scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(Trifluoromethoxy)-DL-phenylglycine, intended to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
3-(Trifluoromethoxy)-DL-phenylglycine is a white to off-white solid. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid and basicity of the amino group.
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | --INVALID-LINK-- |
| Synonyms | 3-(Trifluoromethoxy)-DL-phenylglycine, Benzeneacetic acid, α-amino-3-(trifluoromethoxy)- | --INVALID-LINK-- |
| CAS Number | 261952-23-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈F₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 235.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 288 °C (Predicted) | --INVALID-LINK-- |
| Melting Point | Data not available for the 3-isomer. The 4-isomer has a melting point of approximately 292 °C (sublimes). | |
| Solubility | Expected to be soluble in methanol and aqueous acidic or basic solutions. |
Experimental Protocols
Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes. This protocol outlines a plausible two-step synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine starting from 3-(trifluoromethoxy)benzaldehyde.
Step 1: Synthesis of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile
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In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.
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To this solution, add 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and sodium cyanide (1.2 equivalents) sequentially.
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The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 3-(Trifluoromethoxy)-DL-phenylglycine
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The crude 2-amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.
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The solution is heated to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide.
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The precipitated solid is collected by filtration, washed with cold water and then a small amount of a water-miscible organic solvent like ethanol or acetone, and dried under vacuum to afford 3-(Trifluoromethoxy)-DL-phenylglycine.
Purification by Crystallization
Further purification can be achieved by recrystallization. A suitable solvent system would be a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
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Dissolve the crude 3-(Trifluoromethoxy)-DL-phenylglycine in a minimal amount of hot solvent.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization (Expected)
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the protons of the amino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The α-proton, adjacent to the amino and carboxylic acid groups, would be expected to appear as a singlet or a narrowly split multiplet. The chemical shifts of the NH₂ and COOH protons will be broad and their positions will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the α-carbon, the carboxylic carbon, and the carbon of the trifluoromethoxy group. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic coupling to the fluorine atoms. The carboxylic carbon will be in the range of 170-180 ppm.
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for this molecule and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal will be in the characteristic region for trifluoromethoxy groups attached to an aromatic ring.
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include:
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Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)
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N-H stretching vibrations from the amino group (around 3200-3400 cm⁻¹)
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C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
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C-F stretching vibrations of the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region).
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Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the amino group, and potentially cleavage of the trifluoromethoxy group.
Biological Activity and Signaling Pathways (Hypothetical)
While specific biological activities of 3-(Trifluoromethoxy)-DL-phenylglycine have not been extensively reported, phenylglycine derivatives are known to interact with glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system.[1][2][3] In particular, the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate receptor, is a key player in synaptic plasticity, learning, and memory.[4][5] Phenylglycine analogs have been investigated as modulators of NMDA receptor activity.[6]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylglycine derivative acting on the NMDA receptor. This is a plausible area of investigation for 3-(Trifluoromethoxy)-DL-phenylglycine given its structural similarity to known glutamate receptor modulators.
Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of 3-(Trifluoromethoxy)-DL-phenylglycine is depicted below.
Conclusion
3-(Trifluoromethoxy)-DL-phenylglycine represents a valuable building block for the development of novel therapeutics. Its unique electronic properties, conferred by the trifluoromethoxy group, make it an attractive candidate for modulating the activity of biological targets such as glutamate receptors. This guide provides a foundational understanding of its chemical properties and a plausible route for its synthesis and characterization. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
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